3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one
Overview
Description
3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .
Preparation Methods
The synthesis of 3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one involves several steps. One common method is the Mitsunobu reaction, which is used to form the indole ring system. This reaction typically involves the use of pyrrolidines and bromo-nitrophenol as starting materials . The reaction conditions often include the use of catalytic amounts of triethylamine under reflux conditions .
Chemical Reactions Analysis
3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: The compound is used in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one involves its interaction with specific molecular targets. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Another indole derivative with similar structural features.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c1-9-7-11-15(18(23)21(2)16(11)12(19)8-9)14-10-5-3-4-6-13(10)20-17(14)22/h3-8,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJYIJQCBPWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2C3=C4C=CC=CC4=NC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.